4,7-Methano-1H-indene-2-methanol, octahydro-, formate

Catalog No.
S14739639
CAS No.
64644-32-2
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Methano-1H-indene-2-methanol, octahydro-, form...

CAS Number

64644-32-2

Product Name

4,7-Methano-1H-indene-2-methanol, octahydro-, formate

IUPAC Name

4-tricyclo[5.2.1.02,6]decanylmethyl formate

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-7-14-6-8-3-11-9-1-2-10(5-9)12(11)4-8/h7-12H,1-6H2

InChI Key

IHJLODXRSVOCFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2CC(C3)COC=O

4,7-Methano-1H-indene-2-methanol, octahydro-, formate is a chemical compound with the molecular formula C12H18O2C_{12}H_{18}O_2 and a molecular weight of 198.27 g/mol. It is known for its unique structure, which consists of a methanoindene framework with an octahydro configuration and a methanol functional group. This compound is classified under various synonyms, including octahydro-4,7-methano-1H-indene-2-methanol and 4,7-methanoindan, hexahydro-2-hydroxymethyl . Its CAS number is 64644-36-6, and it exhibits a density of approximately 1.052 g/cm³ and a boiling point of 271.8 ºC at 760 mmHg .

The reactivity of 4,7-Methano-1H-indene-2-methanol, octahydro-, formate can be characterized by its ability to undergo typical organic reactions such as esterification, oxidation, and reduction. For instance:

  • Esterification: The hydroxyl group of the methanol moiety can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones depending on the reaction conditions.
  • Reduction: The compound can also be reduced to yield various alcohol derivatives.

These reactions are significant in synthetic organic chemistry for creating derivatives with varied biological activities.

Synthesis methods for 4,7-Methano-1H-indene-2-methanol, octahydro-, formate typically involve multi-step organic reactions:

  • Cyclization: Starting from simpler precursors like cyclopentadiene or other cyclic hydrocarbons, cyclization reactions can be utilized to form the methanoindene structure.
  • Hydrogenation: The resulting compound may undergo hydrogenation to achieve the octahydro configuration.
  • Functionalization: Finally, functionalization through methylation or hydroxymethylation can yield the desired methanol derivative.

These methods highlight the complexity and versatility of synthetic pathways available for this compound.

4,7-Methano-1H-indene-2-methanol, octahydro-, formate finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor in drug development.
  • Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Research: Its unique structure makes it a subject of interest in materials science and organic chemistry research.

Interaction studies involving 4,7-Methano-1H-indene-2-methanol, octahydro-, formate are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies may focus on:

  • Receptor Binding: Investigating how this compound interacts with specific biological receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems could provide insight into its efficacy and safety profiles.

Such studies are crucial for assessing the therapeutic potential of this compound.

Several compounds share structural similarities with 4,7-Methano-1H-indene-2-methanol, octahydro-, formate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Octahydro-4,7-methanoindanC10H16C_{10}H_{16}Lacks the methanol moiety; simpler structure
Hexahydro-4,7-methanoindanC9H14C_{9}H_{14}Contains fewer hydrogen atoms; less saturated
TetrahydrodicyclopentadieneC10H14C_{10}H_{14}Different cyclic structure; less complexity
Tricyclo[5.2.1.0^{2,6}]decaneC10H16C_{10}H_{16}More rigid structure; different ring system

These compounds illustrate variations in saturation levels and ring structures that contribute to their unique chemical properties and potential applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

General Manufacturing Information

4,7-Methano-1H-indene-2-methanol, octahydro-, 2-formate: INACTIVE

Dates

Last modified: 08-10-2024

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